molecular formula C19H19N3O B2619053 (4Z)-3-methyl-1-phenyl-4-{[(2-phenylethyl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one CAS No. 536725-96-9

(4Z)-3-methyl-1-phenyl-4-{[(2-phenylethyl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2619053
CAS No.: 536725-96-9
M. Wt: 305.381
InChI Key: AQRUBAPSSKSDKQ-JXAWBTAJSA-N
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Description

(4Z)-3-methyl-1-phenyl-4-{[(2-phenylethyl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-3-methyl-1-phenyl-4-{[(2-phenylethyl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one typically involves a multi-step process. One common method includes the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with 2-phenylethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent production quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(4Z)-3-methyl-1-phenyl-4-{[(2-phenylethyl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halides in the presence of a base, amines in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced pyrazolone derivatives.

    Substitution: Formation of substituted pyrazolone compounds with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (4Z)-3-methyl-1-phenyl-4-{[(2-phenylethyl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation and pain relief. The exact molecular pathways involved may vary depending on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-phenyl-2-pyrazolin-5-one: A precursor in the synthesis of the target compound.

    2-phenylethylamine: Another precursor used in the synthesis.

    4-methyl-1-phenyl-3-pyrazolidinone: A structurally similar compound with different biological activities.

Uniqueness

(4Z)-3-methyl-1-phenyl-4-{[(2-phenylethyl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

5-methyl-2-phenyl-4-(2-phenylethyliminomethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-15-18(14-20-13-12-16-8-4-2-5-9-16)19(23)22(21-15)17-10-6-3-7-11-17/h2-11,14,21H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSHVHZSHPDPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788342
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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